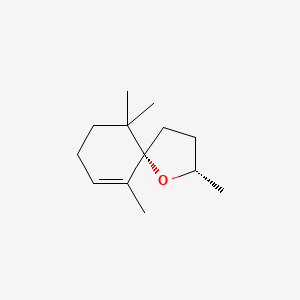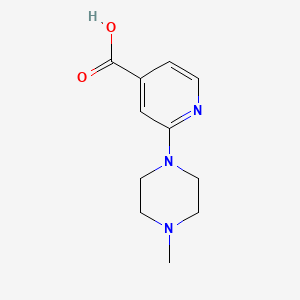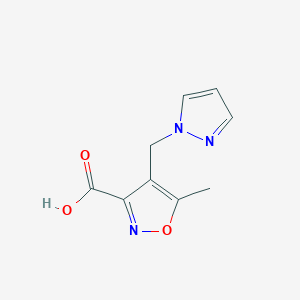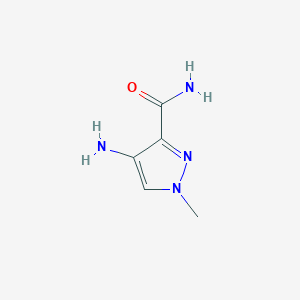![molecular formula C9H8N2O2S B1366709 2-氨基苯并[d]噻唑-7-羧酸甲酯 CAS No. 209459-11-0](/img/structure/B1366709.png)
2-氨基苯并[d]噻唑-7-羧酸甲酯
描述
Methyl 2-aminobenzo[d]thiazole-7-carboxylate is a synthetic organic compound with bioactive properties. It has a molecular formula of C9H8N2O2S and a molecular weight of 208.24 g/mol .
Molecular Structure Analysis
The InChI code for Methyl 2-aminobenzo[d]thiazole-7-carboxylate is1S/C9H8N2O2S/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3,(H2,10,11) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
Methyl 2-aminobenzo[d]thiazole-7-carboxylate is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用
合成和药物发现
2-氨基苯并[d]噻唑-7-羧酸甲酯衍生物在合成和药物化学中很突出。它们是多种具有各种生物活性的化合物和药物的成分。一个值得注意的例子是羟基取代的 2-氨基苯并[d]噻唑-6-羧酸衍生物的合成,它们充当药物发现中的构建模块。这些衍生物可以在双环结构上的四个不同位置进行取代,提供了对分子周围化学空间的广泛探索。这种合成方法能够产生多种化合物,这些化合物有可能作为靶向治疗的配体 (Durcik et al., 2020)。
抗肿瘤和抗丝虫病剂
对甲基噻唑衍生物的研究导致了潜在抗肿瘤和抗丝虫病剂的开发。例如,甲基 4-(异硫氰酸甲基)噻唑-2-氨基甲酸酯对实验感染的沙鼠中的成虫丝虫病牙科丝虫表现出显着的体内抗丝虫病活性。该化合物还对白血病 L1210 细胞增殖表现出显着的抑制作用,表明其作为抗肿瘤剂的潜力 (Kumar et al., 1993)。
缓蚀
在工业应用中,与 2-氨基苯并[d]噻唑-7-羧酸甲酯密切相关的 2-氨基-4-甲基-噻唑衍生物已被研究作为缓蚀剂。一项以 2-氨基-4-甲基-噻唑作为盐酸溶液中低碳钢缓蚀剂的研究证明了其在保护金属表面的有效性。该研究结合了实验和量子计算参数,以确认由于这些化合物作为金属表面上的阻挡膜而具有很高的缓蚀效率 (Yüce et al., 2014)。
衍生物的生物学特性和合成
对苯并噻唑衍生物的进一步研究,包括类似于 2-氨基苯并[d]噻唑-7-羧酸甲酯的衍生物,探索了它们的生物学特性。一项研究合成了各种哌啶取代的苯并噻唑衍生物,这些衍生物表现出显着的抗菌和抗真菌活性。这些发现为苯并噻唑衍生物作为潜在治疗剂的研究提供了越来越多的支持 (Shafi et al., 2021)。
结论2-氨基苯并[d]噻唑-7-羧酸甲酯及其衍生物在包括药物发现
2-氨基苯并[d]噻唑-7-羧酸甲酯在材料科学中的应用
缓蚀
2-氨基苯并[d]噻唑-7-羧酸甲酯衍生物已被研究作为缓蚀剂的潜力,特别是在工业环境中。一项涉及 2-氨基-4-甲基-噻唑(一种密切相关的化合物)的研究考察了其作为盐酸溶液中低碳钢缓蚀剂的应用。该研究使用电化学阻抗谱和动电位测量,得出结论,其高缓蚀效率与其作为金属表面阻挡膜的强吸附有关 (Yüce et al., 2014)。
光致发光和光学性质
苯并噻唑衍生物的光学性质,包括与 2-氨基苯并[d]噻唑-7-羧酸甲酯在结构上相关的化合物,一直备受关注。在一项研究中,2-氨基苯并[d]噻唑-6-羧酸乙酯被用来合成具有显着抗菌和抗真菌活性的化合物。分析了这些化合物的な光致发光光谱,表明它们在材料科学中在光学和な光致发光性质方面的潜在应用 (Shafi et al., 2021)。
共晶形成
已经研究了涉及噻唑衍生物的共晶的形成。在一个实例中,研究了 2-氨基-5-硝基-1,3-噻唑与 4-氨基苯甲酸的 1:1 共晶,证明了氢键二聚体缔合。此类共晶在材料科学中很重要,因为它们有可能用于开发具有所需物理性质的新型分子材料 (Lynch, 2001)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
属性
IUPAC Name |
methyl 2-amino-1,3-benzothiazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIASYIASCIMIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448063 | |
| Record name | Methyl 2-aminobenzo[d]thiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminobenzo[d]thiazole-7-carboxylate | |
CAS RN |
209459-11-0 | |
| Record name | Methyl 2-amino-7-benzothiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209459-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-aminobenzo[d]thiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
